Tert-butyl 4-amino-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a tert-butyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(trifluoromethyl)benzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is prepared by nitration of tert-butyl benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Palladium on carbon (Pd/C) for reduction reactions.
Coupling Reagents: Boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of antifolate drugs, which are important in cancer treatment.
Materials Science: The trifluoromethyl group imparts unique properties to materials, making them useful in electronic applications.
Biological Research: The compound can be used to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity . This makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the trifluoromethyl group and has different chemical properties.
Tert-butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of an amino group.
Uniqueness
Tert-butyl 4-amino-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more effective in certain applications, such as pharmaceuticals and materials science, compared to its analogs.
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3 |
InChI Key |
NGHMKICCSGLOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.